![molecular formula C8H8BrNO2 B115719 3-Methyl-4-nitrobenzyl bromide CAS No. 141281-38-1](/img/structure/B115719.png)
3-Methyl-4-nitrobenzyl bromide
Overview
Description
3-Methyl-4-nitrobenzyl bromide is a C-nitro compound that consists of nitrobenzene bearing a bromomethyl substituent at the para-position . It has a molecular formula of C₈H₈BrNO₂ .
Molecular Structure Analysis
The linear formula of 3-Methyl-4-nitrobenzyl bromide is CH₃C₆H₃(NO₂)CH₂Br . The molecular weight is 230.06 . The SMILES string representation is Cc1cc(CBr)ccc1N+=O .Physical And Chemical Properties Analysis
3-Methyl-4-nitrobenzyl bromide has a melting point of 46-48 °C (lit.) . The predicted boiling point is 310.7±27.0 °C and the predicted density is 1.564±0.06 g/cm³ .Scientific Research Applications
Analytical Chemistry
3-Methyl-4-nitrobenzyl bromide derivatives have been synthesized and evaluated as reagents for the spectrophotometric determination of anionic surfactants in river waters. These derivatives form a stable ion associate with anionic surfactants, which can be extracted and analyzed, offering a method to detect surfactant concentrations in environmental samples (Higuchi, Shimoishi, Miyata, Tǒei, & Hayami, 1980).
Organic Synthesis
N,N-Dimethyl-4-nitrobenzylamine, synthesized from 4-nitrobenzyl bromide, is an important intermediate in the synthesis of compounds for medicine, pesticides, and other chemical fields. This demonstrates the compound's role in facilitating diverse organic reactions (Wang Ling-ya, 2015).
Electrosynthesis and Catalysis
4-Nitrobenzyl bromide has been used in electrosynthesis, showing catalytic activity for the reduction of CO2 in acetonitrile solvent. It plays a dual role in the electrocatalytic reduction of CO2 and reaction with CO2•− radicals, highlighting its potential in catalytic processes (Mohammadzadeh, Zare, Khoshro, Ghobadi, & Benvidi, 2020).
Photolysis Research
A study on the synthesis of 4-nitrobenzyl bromide through photosynthesis, using ultraviolet irradiation, demonstrates its potential in environmentally friendly production methods. The process achieved a high yield and purity, emphasizing the compound's applicability in green chemistry (Zhou Zeng-yong, 2009).
Safety and Hazards
3-Methyl-4-nitrobenzyl bromide is classified as an irritant . It causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
3-Methyl-4-nitrobenzyl bromide is an organic compound with the molecular formula CH₃C₆H₃(NO₂)CH₂Br . It is primarily used as an organic analytical reagent and a dye intermediate
Mode of Action
It is known that benzylic halides, such as this compound, typically undergo nucleophilic substitution reactions . In these reactions, a nucleophile attacks the carbon atom bonded to the halogen (bromine in this case), leading to the substitution of the halogen .
Biochemical Pathways
It is known that benzylic halides can participate in various organic reactions, potentially affecting multiple biochemical pathways .
Result of Action
It is known that the compound can cause burns , indicating that it may have cytotoxic effects.
properties
IUPAC Name |
4-(bromomethyl)-2-methyl-1-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-6-4-7(5-9)2-3-8(6)10(11)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUWGCLQOJPWHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403386 | |
Record name | 3-Methyl-4-nitrobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-nitrobenzyl bromide | |
CAS RN |
141281-38-1 | |
Record name | 3-Methyl-4-nitrobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-4-nitrobenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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